methyl d-4-chlorophenylglycinate hcl
Description
Significance in Synthetic Organic Chemistry
The importance of chiral α-amino esters in synthetic organic chemistry stems from their role as precursors to unnatural α-amino acids. nih.gov These non-canonical amino acids are crucial for designing novel peptides, pharmaceuticals, and other bioactive compounds. nih.gov The development of efficient and versatile methods for the enantioselective synthesis of these esters is a primary objective in reaction development. nih.gov Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, heavily relies on such building blocks to construct complex chiral structures with high precision. nih.gov
Overview of D-Phenylglycine Derivatives
D-phenylglycine is an organic compound classified as a non-proteinogenic alpha-amino acid. wikipedia.org Derivatives of D-phenylglycine are of particular importance in the pharmaceutical industry. innospk.comtcichemicals.com They serve as essential chiral intermediates for the synthesis of several widely used drugs. innospk.com For instance, the side chains of important semi-synthetic antibiotics are constructed from D-phenylglycine derivatives. innospk.com This highlights the critical role of this specific enantiomeric family in producing stereochemically pure active pharmaceutical ingredients. innospk.comtcichemicals.com Phenylglycine and its derivatives are also incorporated into a variety of peptide natural products, including glycopeptide antibiotics. rsc.org
Specific Context of Methyl D-4-Chlorophenylglycinate Hydrochloride
Methyl D-4-chlorophenylglycinate hydrochloride is a specific, non-naturally occurring derivative of D-phenylglycine. chemicalbook.com This compound features a chlorine atom substituted at the fourth position (para-position) of the phenyl ring and is supplied as a hydrochloride salt of the methyl ester. The introduction of the chlorine atom significantly modifies the electronic properties of the phenyl ring. mdpi.com
The synthesis of related phenylglycinate ester hydrochlorides typically involves the esterification of the parent amino acid. A common method is reacting the amino acid (D-4-chlorophenylglycine) with methanol (B129727) in the presence of an acid source, such as hydrogen chloride gas or trimethylchlorosilane, which facilitates the formation of the methyl ester and its corresponding hydrochloride salt. patsnap.comgoogle.comchemicalbook.com This compound serves as a specialized building block in synthetic chemistry.
Physicochemical Properties of Methyl D-4-Chlorophenylglycinate Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 59410-89-8 |
| Molecular Formula | C₉H₁₁Cl₂NO₂ |
| Molecular Weight | 236.10 g/mol |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661362 | |
| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59410-89-8 | |
| Record name | Benzeneacetic acid, α-amino-4-chloro-, methyl ester, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59410-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl D 4 Chlorophenylglycinate Hydrochloride
Retrosynthetic Analysis and Precursors
A retrosynthetic analysis of Methyl D-4-Chlorophenylglycinate Hydrochloride reveals several key starting points for its synthesis. The final esterification and salt formation are generally straightforward steps from the parent amino acid, D-4-chlorophenylglycine. Therefore, the main challenge lies in the enantioselective synthesis of this precursor.
The most direct route to Methyl D-4-Chlorophenylglycinate Hydrochloride involves the esterification of D-4-chlorophenylglycine. This method is advantageous if the chiral amino acid is readily available. The esterification is typically carried out by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas are commonly employed, as they also facilitate the formation of the hydrochloride salt in a one-pot procedure. rug.nl The use of trimethylchlorosilane (TMSCl) in methanol is another effective method for this transformation, offering mild reaction conditions and good to excellent yields. rug.nl
A general procedure for the esterification of an amino acid using methanol and a chlorinating agent is as follows:
| Step | Reagents and Conditions | Purpose |
| 1 | D-4-chlorophenylglycine, Methanol | Suspension of the amino acid in the alcohol. |
| 2 | Thionyl chloride or HCl (gas), 0-5 °C to reflux | Formation of the methyl ester and hydrochloride salt. |
| 3 | Concentration under reduced pressure | Removal of excess reagents and solvent. |
| 4 | Recrystallization | Purification of the final product. |
This approach is highly efficient, provided that enantiomerically pure D-4-chlorophenylglycine is accessible.
When starting from achiral precursors, 4-chlorobenzaldehyde (B46862) is a common and inexpensive choice. mdpi.com This approach necessitates the formation of the α-amino acid skeleton and the subsequent resolution of the resulting racemic mixture or the use of an enantioselective method.
Two classical methods for the synthesis of racemic α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction.
Bucherer-Bergs Reaction : In this one-pot reaction, 4-chlorobenzaldehyde is reacted with ammonium (B1175870) carbonate and a cyanide source to produce a hydantoin (B18101) intermediate. This hydantoin is then hydrolyzed to afford racemic 4-chlorophenylglycine. nih.govnih.gov This method is often preferred for its operational simplicity. mdpi.commasterorganicchemistry.com
Once the racemic 4-chlorophenylglycine is obtained, a resolution step is required to isolate the desired D-enantiomer. nih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. nih.gov The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. nih.gov After separation, the resolving agent is removed to yield the enantiomerically pure D-4-chlorophenylglycine.
Alternative synthetic strategies for α-amino acids exist, although they are less commonly employed for arylglycines. These can include methods starting from α-haloesters or employing enzymatic resolutions. For instance, the enzymatic resolution of racemic N-acyl-4-chlorophenylglycine using an appropriate acylase could provide the D-amino acid with high enantiomeric purity.
Enantioselective Synthesis and Chiral Induction Strategies
To circumvent the need for resolution of a racemic mixture, several enantioselective synthetic methods have been developed. These strategies aim to directly produce the desired D-enantiomer by employing chiral reagents or catalysts.
The use of a chiral auxiliary is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.orgscispace.com In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. acs.org
For the synthesis of D-amino acids, a common strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. However, for arylglycines, a more relevant approach is the diastereoselective Strecker synthesis. In this modification, a chiral amine is used instead of ammonia. The reaction of 4-chlorobenzaldehyde with a chiral amine and a cyanide source would lead to the formation of two diastereomeric α-aminonitriles. If the chiral auxiliary exerts a high degree of stereocontrol, one diastereomer will be formed in significant excess. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary would then yield D-4-chlorophenylglycine.
An example of a highly effective chiral auxiliary for the asymmetric Strecker synthesis is (R)-phenylglycine amide. scispace.com This auxiliary has been shown to induce a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric and enantiomeric excesses. rug.nlscispace.com
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |
| Pivaldehyde | (R)-phenylglycine amide | >99/1 | 93 |
| Isobutyraldehyde | (R)-phenylglycine amide | >99/1 | 85 |
| Cyclohexanecarboxaldehyde | (R)-phenylglycine amide | >99/1 | 88 |
Data adapted from a study on asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary. scispace.com
This methodology provides a powerful route to enantiomerically pure α-amino acids, and by selecting the appropriate enantiomer of the chiral auxiliary, either the D or L product can be obtained.
Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral α-aryl glycines, the asymmetric hydrogenation of N-aryl imino esters is a particularly effective method. thieme-connect.de
This approach typically involves the condensation of an α-keto ester (such as methyl 4-chlorophenylglyoxylate) with an amine to form an N-aryl imino ester. This imine is then hydrogenated in the presence of a chiral transition metal catalyst, most commonly based on rhodium, iridium, or nickel. nih.govthieme-connect.de The chiral ligands coordinated to the metal center control the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer of the α-amino ester.
A notable example is the nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, which has been shown to produce chiral α-aryl glycines with high yields and excellent enantioselectivities. thieme-connect.de The use of a chiral phosphine (B1218219) ligand, such as (R,R)-BenzP*, is crucial for the success of this transformation.
| Substrate (R-group) | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |
| Phenyl | Ni(OAc)₂ / (R,R)-BenzP | 95% | 99% |
| 4-Fluorophenyl | Ni(OAc)₂ / (R,R)-BenzP | 98% | 99% |
| 2-Thienyl | Ni(OAc)₂ / (R,R)-BenzP | 91% | 85% |
| 4-Methoxyphenyl | Ni(OAc)₂ / (R,R)-BenzP | 92% | 99% |
Data from a study on Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters. thieme-connect.de
The resulting N-aryl α-amino ester can then be deprotected to afford the desired primary α-amino ester. This method provides a direct and efficient route to enantiomerically pure α-amino esters, including methyl D-4-chlorophenylglycinate.
Deracemization and Resolution Techniques
The stereoselective synthesis or separation of the desired D-enantiomer of methyl 4-chlorophenylglycinate is paramount. While direct asymmetric synthesis routes are continually being developed, classical resolution and deracemization techniques remain prevalent. These methods typically involve the separation of a racemic mixture.
Diastereomeric Salt Resolution: A common strategy for resolving racemic amino acids like 4-chlorophenylglycine is through the formation of diastereomeric salts using a chiral resolving agent. kesselssa.commdpi.com The differing solubilities of the resulting diastereomeric salts in a particular solvent allow for their separation by fractional crystallization. kesselssa.com For instance, the resolution of DL-Phenylglycine is achieved using (+)-Camphorsulfonic acid, where the salt of the D-enantiomer crystallizes and is subsequently isolated. kesselssa.com A similar principle can be applied to 4-chlorophenylglycine, employing a suitable chiral acid to selectively precipitate the salt of the D-enantiomer. The choice of resolving agent and solvent system is crucial for efficient separation.
Another notable technique is the "Dutch Resolution," which has been successfully applied to structurally similar compounds like 4-hydroxyphenylglycine and 4-fluorophenylglycine. researchgate.net This method involves the use of a mixture of a resolving agent and a structurally related compound to form mixed crystals, which can enhance the resolution efficiency. researchgate.net
Enzymatic Resolution: Biocatalytic methods offer a highly selective alternative for obtaining the desired enantiomer. Enzymes, such as penicillin G acylase, have been utilized for the kinetic resolution of racemic 2-chlorophenyl glycine. researchgate.net This enzyme can selectively acylate or deacylate one enantiomer, allowing for the separation of the two. researchgate.net For example, penicillin G acylase specifically catalyzes the acylation of the L-enantiomers of methyl esters of phenylglycine and 4-hydroxyphenylglycine in organic solvents, leaving the D-enantiomer unreacted and thus easily separable. researchgate.net A similar enzymatic strategy could be employed for the resolution of racemic methyl 4-chlorophenylglycinate.
Reaction Conditions and Optimization
The conversion of D-4-chlorophenylglycine to its methyl ester hydrochloride salt involves carefully controlled reaction conditions to ensure high yield and purity.
Esterification Processes
The esterification of D-4-chlorophenylglycine is typically carried out using an excess of methanol in the presence of an acid catalyst. Common reagents for this transformation include thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).
When thionyl chloride is used, it reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. A patent for a similar compound, o-chlorophenylglycine, describes adding thionyl chloride dropwise to a suspension of the amino acid in methanol under an ice bath, followed by heating to 65°C for several hours to complete the reaction. google.com
Alternatively, trimethylchlorosilane in methanol is an effective esterification agent. For the synthesis of D-p-hydroxyphenylglycine methyl ester, the process involves suspending the amino acid in methanol, followed by the dropwise addition of trimethylchlorosilane at a controlled temperature. patsnap.comgoogle.com
Table 1: Comparative Data for Esterification of Phenylglycine Derivatives
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| o-Chlorophenylglycine | Thionyl chloride | Methanol | Ice bath, then 65°C | 6 hours | 85% | google.com |
| D-p-hydroxyphenylglycine | Trimethylchlorosilane | Methanol | 0-10°C, then 40°C | Not specified | 96.1% | google.com |
| D-p-hydroxyphenylglycine | Trimethylchlorosilane | Methanol | Room temp, then 50°C | Not specified | 88.5% | google.com |
Hydrochloride Salt Formation Protocols
The use of reagents like thionyl chloride and trimethylchlorosilane for the esterification process has the concurrent benefit of forming the hydrochloride salt of the amino ester. The in situ generation of hydrochloric acid from the reaction of these reagents with methanol ensures that the amino group of the newly formed methyl D-4-chlorophenylglycinate is protonated, yielding the desired hydrochloride salt directly from the reaction mixture. This one-pot approach is efficient and is the standard protocol for this type of transformation. google.comgoogle.com
Solvent Effects and Temperature Control
Methanol serves as both the reactant and the solvent in the esterification process. The reaction is typically initiated at a low temperature (e.g., in an ice bath or at 0-10°C) during the addition of the reactive reagent (thionyl chloride or trimethylchlorosilane) to control the initial exothermic reaction. google.comgoogle.com Following the addition, the reaction mixture is often heated to reflux or a moderately elevated temperature (e.g., 40-65°C) to drive the reaction to completion. google.comgoogle.com
The choice of solvent is also critical during the purification and isolation stages. Solvents such as ethyl acetate (B1210297), dichloromethane, and diethyl ether are commonly used for washing the crude product or for recrystallization to remove impurities. google.comgoogle.com
Purification and Isolation Strategies
After the reaction is complete, the crude Methyl D-4-chlorophenylglycinate hydrochloride needs to be isolated and purified.
A common initial step is the removal of the excess methanol and any volatile byproducts by concentration under reduced pressure. google.comgoogle.com This typically results in the precipitation of the crude solid product.
The crude solid is then often subjected to a washing or slurrying step with a suitable organic solvent. For instance, in the synthesis of D-p-hydroxyphenylglycine methyl ester hydrochloride, the concentrated residue is dispersed in ethyl acetate or dichloromethane, stirred, and then filtered. google.com This process helps to remove any non-polar impurities.
For higher purity, recrystallization is often employed. A patent for the synthesis of o-chlorophenylglycine methyl ester specifies recrystallization from a methanol-ether solvent system. google.com Another example mentions recrystallization from a water-ethanol mixture. google.com The choice of the recrystallization solvent system is critical and is determined by the solubility profile of the product and its impurities.
Table 2: Purification Strategies for Phenylglycine Methyl Ester Hydrochlorides
| Compound | Purification Method | Solvents | Outcome | Reference |
| o-Chlorophenylglycine methyl ester | Recrystallization | Methanol-Ether | Pure crystalline solid | google.com |
| D-p-hydroxyphenylglycine methyl ester hydrochloride | Slurry and Filtration | Ethyl Acetate | White solid, 96.1% yield | google.com |
| o-Chlorophenylglycine | Recrystallization | Water-Ethanol | Pure crystalline solid | google.com |
Chemical Reactivity and Mechanistic Transformations of Methyl D 4 Chlorophenylglycinate Hydrochloride
Reactions at the Amino Group
The primary amino group in methyl D-4-chlorophenylglycinate is a key site for nucleophilic reactions. In its free base form, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. However, as the hydrochloride salt, the amine is protonated to form an ammonium (B1175870) ion, which is not nucleophilic. Therefore, reactions at this site typically require the addition of a base to deprotonate the ammonium salt and liberate the free amine.
The free amino group of methyl D-4-chlorophenylglycinate can readily undergo N-acylation and N-alkylation.
N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, forming an N-acyl amino acid ester. This is a common transformation in peptide synthesis and for the installation of nitrogen-protecting groups. The reaction typically involves treating the free amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. For instance, N-acetylation can be achieved using acetyl chloride or acetic anhydride. researchgate.net A study on the concurrent esterification and N-acetylation of amino acids demonstrated that orthoesters, such as triethyl orthoacetate, can serve as effective reagents for this transformation, converting L-phenylalanine to its N-acetyl ethyl ester in good yield. nih.gov
N-Alkylation involves the introduction of an alkyl group to the nitrogen atom. This can be more challenging to control than acylation, as over-alkylation to form secondary, tertiary, or even quaternary ammonium salts can occur. monash.edu Reductive amination is a common and more controlled method for N-alkylation. More modern, environmentally benign methods utilize dialkyl carbonates, such as dimethyl carbonate (DMC), with a suitable catalyst to achieve selective N-methylation. nih.gov Palladium-catalyzed allylic alkylation represents a sophisticated method for introducing more complex alkyl groups stereoselectively. core.ac.uk
Table 1: Representative N-Acylation and N-Alkylation Reactions
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| N-Acetylation | Acetyl Chloride (CH₃COCl), Base (e.g., Triethylamine) | N-acetyl-D-4-chlorophenylglycinate methyl ester | Inert solvent, low temperature (e.g., 0 °C to RT) |
| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl), Base | N-benzoyl-D-4-chlorophenylglycinate methyl ester | Schotten-Baumann conditions (e.g., aqueous base) |
| N-Methylation | Dimethyl Carbonate (DMC), Catalyst (e.g., Cu-Zr) | N-methyl-D-4-chlorophenylglycinate methyl ester | Elevated temperature, reflux |
| N-Benzylation | Benzyl Bromide (C₆H₅CH₂Br), Base | N-benzyl-D-4-chlorophenylglycinate methyl ester | Inert solvent, moderate temperature |
Imine Formation: The primary amino group can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. This reaction is reversible and typically acid-catalyzed. masterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.orgnih.gov This reaction is fundamental in biochemistry, such as in the mechanism of PLP-dependent enzymes. nih.gov
Amide Formation: While the term "amide formation" can refer to N-acylation (as in 3.1.1), it can also describe the amino group of methyl D-4-chlorophenylglycinate acting as a nucleophile in a coupling reaction with a carboxylic acid. This is the basis of peptide bond formation. The carboxylic acid must first be "activated" to make it a better electrophile, as the carboxylate itself is unreactive towards amines. Common activating agents include carbodiimides (like DCC or EDC) or conversion of the carboxylic acid to a more reactive derivative like an acid chloride or an active ester. researchgate.net The free amine of the phenylglycinate ester then attacks the activated carbonyl, leading to the formation of a new amide (peptide) bond. uantwerpen.be
Reactions at the Ester Functionality
The methyl ester group is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the methoxy (B1213986) group (-OCH₃).
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, known as saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl. The resulting products are the carboxylate salt and methanol (B129727). Acidification of the carboxylate salt in a subsequent step yields the free carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process.
Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgyoutube.com For example, reacting methyl D-4-chlorophenylglycinate with ethanol (B145695) under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions will shift the equilibrium towards the formation of ethyl D-4-chlorophenylglycinate and methanol. masterorganicchemistry.com Driving the reaction often involves using the new alcohol as the solvent to push the equilibrium forward. A study on N-Aryl Phenylglycine methyl esters noted that transesterification to the ethyl ester occurred when the reaction was conducted in ethanol. yakhak.org
Table 2: Reactions at the Ester Carbonyl
| Reaction Type | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| Base-catalyzed Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), then H₃O⁺ | D-4-chlorophenylglycine | Heat/reflux |
| Acid-catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl(aq) | D-4-chlorophenylglycine | Heat/reflux (equilibrium) |
| Transesterification (to Ethyl Ester) | Ethanol (C₂H₅OH), H⁺ or C₂H₅O⁻ catalyst | Ethyl D-4-chlorophenylglycinate | Ethanol as solvent, reflux |
| Transesterification (to Benzyl Ester) | Benzyl alcohol (C₆H₅CH₂OH), catalyst | Benzyl D-4-chlorophenylglycinate | Reflux, removal of methanol |
The ester functionality can undergo amidation (or aminolysis) by reacting with a primary or secondary amine to form an amide. This reaction is typically slower than hydrolysis and often requires elevated temperatures or catalysis. The direct amidation of esters with amines can be facilitated by catalysts such as niobium(V) oxide, which activates the ester carbonyl group. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses to eliminate methanol and form the corresponding amide.
Reactions Involving the Halogenated Phenyl Ring
The 4-chlorophenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and position of this substitution are governed by the electronic properties of the substituents already present on the ring: the chlorine atom and the α-amino methyl ester group [-CH(NH₂CO₂CH₃)].
Chlorine Atom: Chlorine is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. However, due to its electronegativity, it is also a deactivating group, making the ring less reactive than benzene (B151609).
α-Amino Methyl Ester Group: The reactivity of this group is highly dependent on the reaction conditions. Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the amino group will be protonated to -CH(NH₃⁺)CO₂CH₃. This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.
Therefore, under acidic conditions, the directing effects are conflicting. The protonated amino group strongly deactivates the ring and directs incoming electrophiles to the meta position (C3 and C5), while the chlorine atom deactivates but directs to the ortho position (C2 and C6). The outcome will depend on the specific reagents and conditions, but substitution is generally disfavored due to the presence of two deactivating groups (Cl and the protonated side chain). Common EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (e.g., RCOCl/AlCl₃). youtube.comresearchgate.net The Friedel-Crafts reactions are particularly sensitive and often fail on strongly deactivated rings.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In the case of methyl D-4-chlorophenylglycinate hydrochloride, the chloro group itself is a deactivating group, and the protonated amino-ester group at the alpha-position also acts as an electron-withdrawing substituent. This electronic arrangement, however, does not strongly activate the ring for classical SNAr reactions, which typically require potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org
For a nucleophilic attack to occur on the 4-chlorophenyl ring of the title compound, the nucleophile would add to the carbon bearing the chlorine, forming a resonance-stabilized carbanion. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. While the chloro and the amino-ester groups are electron-withdrawing, their ability to stabilize the intermediate may not be sufficient to facilitate SNAr reactions under mild conditions. Consequently, more forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect the substitution of the chloro group. The reaction is generally anticipated to be challenging due to the moderate electron-withdrawing nature of the substituents.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is governed by the directing effects of the existing substituents. youtube.com In methyl D-4-chlorophenylglycinate hydrochloride, we have two substituents to consider: the chloro group and the alkyl-ammonium ester group (-CH(NH3+)COOCH3).
The chloro group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org However, it is also a deactivating group, making the ring less reactive than benzene. The alkyl-ammonium ester group is a meta-director and a strong deactivating group due to its positive charge, which withdraws electron density from the ring inductively. libretexts.org
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Methyl D-4-chloro-3-nitrophenylglycinate hydrochloride |
| Halogenation | Br₂/FeBr₃ | Methyl D-3-bromo-4-chlorophenylglycinate hydrochloride |
| Sulfonation | Fuming H₂SO₄ | Methyl D-4-chloro-3-sulfophenylglycinate hydrochloride |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally not feasible due to the strongly deactivated ring |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Generally not feasible due to the strongly deactivated ring |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium or nickel. nih.gov Aryl chlorides, such as the one present in methyl D-4-chlorophenylglycinate hydrochloride, can serve as electrophilic partners in these reactions. The success of these couplings often depends on the choice of catalyst, ligands, and reaction conditions.
Given the presence of the chloro substituent, this compound is a potential substrate for various cross-coupling reactions. For instance, in a Suzuki coupling, the aryl chloride could be reacted with an organoboron compound in the presence of a palladium catalyst and a base. Similarly, in a Stille coupling, an organotin reagent would be used. The presence of the amino and ester functionalities may require the use of protecting groups to prevent side reactions, although modern catalytic systems often exhibit high functional group tolerance. The hydrochloride salt form would likely need to be neutralized prior to or in situ during the reaction.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Potential Product |
| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | Methyl D-4-arylphenylglycinate |
| Stille | Arylstannane | Pd(PPh₃)₄ | Methyl D-4-arylphenylglycinate |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Methyl D-4-alkenylphenylglycinate |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Methyl D-4-(N-aryl/alkylamino)phenylglycinate |
Stereochemical Stability and Racemization Pathways
The chiral center at the α-carbon of methyl D-4-chlorophenylglycinate hydrochloride is susceptible to racemization, a process that can compromise its enantiomeric purity and, consequently, its utility in stereospecific applications. Phenylglycine and its derivatives are known to be more prone to racemization compared to other amino acids. nih.gov
Conditions Inducing Racemization
Racemization of α-amino acids and their esters typically proceeds through the deprotonation of the α-hydrogen, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture.
Several conditions can promote this process:
Basic Conditions : The presence of a base is a primary factor in inducing racemization. highfine.com The basicity and steric hindrance of the base can influence the rate of racemization. highfine.com Strong bases can readily abstract the acidic α-proton. Studies on phenylglycine-containing peptides have shown that exposure to strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and piperidine (B6355638), often used in solid-phase peptide synthesis, can lead to significant racemization. luxembourg-bio.com The racemization of phenylglycinonitrile has been observed to occur at a significant rate under alkaline conditions (pH 10.8). researchgate.net
Elevated Temperatures : Heating can provide the necessary energy to overcome the activation barrier for racemization. For instance, heating optically active 2-substituted phenylglycine esters with thionyl chloride between 40°C and 90°C has been shown to cause racemization. google.com
Presence of Carbonyl Compounds and Acids : Amino acid esters can be racemized by dissolving them in a mixture of aliphatic ketones and carboxylic acids. nih.gov The most effective medium reported in one study was acetone (B3395972) containing 15% acetic acid. nih.gov
Activation of the Carboxyl Group : During peptide synthesis, the activation of the carboxyl group to form an active ester can increase the acidity of the α-hydrogen, making it more susceptible to abstraction by a base. This can lead to racemization via an oxazolone (B7731731) intermediate. youtube.comacs.org
Strategies for Maintaining Chiral Purity
Preserving the stereochemical integrity of methyl D-4-chlorophenylglycinate hydrochloride during chemical transformations is crucial. Several strategies can be employed to minimize racemization:
Careful Selection of Reaction Conditions :
pH Control : Maintaining a neutral or slightly acidic pH can suppress the deprotonation of the α-hydrogen. The stability of phenylglycine has been shown to increase in aqueous conditions. luxembourg-bio.com
Low Temperatures : Performing reactions at lower temperatures can reduce the rate of racemization.
Choice of Reagents in Peptide Synthesis :
Coupling Reagents : The choice of coupling reagent and base is critical. For the synthesis of phenylglycine-containing peptides, the use of coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with sterically hindered bases such as TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) has been shown to significantly reduce racemization. luxembourg-bio.com
Additives : The addition of racemization inhibitors like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can help to prevent racemization by forming less reactive activated esters. highfine.com
Use of Protecting Groups :
Amino Group Protection : The choice of protecting group for the amino functionality can influence stereochemical stability. organic-chemistry.org Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are commonly used. researchgate.net The conditions required for the removal of these groups must be carefully considered to avoid racemization. For example, the repeated use of piperidine for Fmoc deprotection can be problematic. luxembourg-bio.com
Minimizing Exposure to Harsh Conditions : Limiting the time the compound is exposed to conditions known to induce racemization, such as strong bases or high temperatures, is a general and effective strategy.
| Factor | Conditions Promoting Racemization | Strategies for Maintaining Purity |
| pH | Alkaline conditions (e.g., pH > 8) | Maintain neutral or slightly acidic pH; use of aqueous media where possible. |
| Temperature | Elevated temperatures | Conduct reactions at or below room temperature. |
| Bases | Strong, non-hindered bases (e.g., DBU, piperidine) | Use of sterically hindered bases (e.g., TMP, DMP); minimizing base exposure time. |
| Reagents | Certain coupling reagents that form highly activated esters | Use of coupling reagents known to suppress racemization (e.g., DEPBT, COMU); addition of racemization inhibitors (e.g., HOBt, HOAt). |
| Protecting Groups | Deprotection conditions involving strong bases (e.g., repeated piperidine treatment for Fmoc) | Judicious choice of protecting groups and deprotection methods that are orthogonal to the chiral center's stability. |
Applications As a Key Intermediate in Organic Synthesis
Construction of Chiral Heterocyclic Systems
The rigid framework and defined stereochemistry of methyl D-4-chlorophenylglycinate HCl render it an excellent starting material for the synthesis of various chiral heterocyclic systems. These scaffolds are prevalent in numerous pharmaceuticals and agrochemicals.
One notable application is in the diastereoselective synthesis of β-lactams , the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. nih.govrsc.org The stereocenter of the starting amino ester guides the formation of new stereogenic centers during the cyclization reaction, leading to the desired β-lactam diastereomer. For instance, in the Staudinger synthesis, the reaction of an imine with a ketene (B1206846) derived from this compound can proceed with high stereocontrol.
Furthermore, this chiral intermediate is utilized in the preparation of other heterocyclic structures such as piperidines and lactams. nih.gov The synthesis of functionalized piperidines, which are key components of many alkaloids and therapeutic agents, can be achieved through multi-step sequences starting from this amino acid derivative. The inherent chirality of the molecule is instrumental in controlling the stereochemical outcome of these transformations.
| Heterocyclic System | Synthetic Approach | Key Feature of Intermediate |
| β-Lactams | Staudinger Synthesis | Stereocontrol of cyclization |
| Piperidines | Multi-step synthesis | Chiral scaffold |
| Lactams | Intramolecular cyclization | Predefined stereocenter |
Synthesis of Complex Chiral Molecules
The "chiral pool" approach in organic synthesis leverages readily available, enantiomerically pure compounds from nature to build complex molecules. nih.govbohrium.comnih.govresearchgate.netiupac.org this compound serves as an excellent example of a chiral pool starting material, providing a reliable source of chirality for the total synthesis of natural products and other intricate organic structures. nih.govresearchgate.net
Its utility is demonstrated in synthetic routes where the existing stereocenter is transferred to the target molecule, thereby avoiding the need for asymmetric induction steps which can often be challenging and less efficient. The presence of multiple functional groups—the ester, the amine, and the aromatic ring—allows for a variety of chemical manipulations, making it a versatile synthon for the assembly of complex molecular architectures.
Role in Amino Acid and Peptide Mimetic Synthesis
The development of peptide mimetics, or peptidomimetics, is a significant area of medicinal chemistry aimed at overcoming the limitations of natural peptides as therapeutic agents, such as their poor stability and bioavailability. nih.gov this compound plays a pivotal role in this field as a precursor for the synthesis of unnatural amino acids and constrained peptide analogs. pepdd.comsigmaaldrich.com
Incorporating this non-natural amino acid into a peptide sequence can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. researchgate.net The chlorophenyl side chain can also engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.
Moreover, the modification of peptides with unnatural amino acids like D-4-chlorophenylglycinate can increase their resistance to enzymatic degradation, thereby prolonging their therapeutic effect. nih.govnih.gov The synthesis of hybrid peptides containing both natural and unnatural amino acids allows for the fine-tuning of their pharmacological properties.
| Application | Advantage |
| Unnatural Amino Acid Synthesis | Introduction of novel side chains |
| Constrained Peptide Analogs | Induction of specific secondary structures |
| Enhanced Peptide Stability | Increased resistance to proteolysis |
Precursor for Advanced Organic Materials
The unique molecular structure of this compound also makes it a promising candidate as a monomer or building block for the synthesis of advanced organic materials. The development of chiral polymers and functional materials with specific optical or electronic properties is a rapidly growing field of research.
The incorporation of this chiral unit into a polymer backbone can induce helical structures, leading to materials with chiroptical properties. nih.gov Such materials have potential applications in areas like asymmetric catalysis, chiral separations, and nonlinear optics. mdpi.com The chlorophenyl group can be further functionalized to tune the material's properties or to attach other functional moieties. While this area is still developing, the potential for creating novel materials from this versatile chiral building block is significant.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and geometry.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like methyl D-4-chlorophenylglycinate HCl, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the different spatial arrangements of the atoms (conformers) that can be achieved through bond rotation and determining their relative energies.
A systematic conformational search would typically be performed using methods like molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT) to refine the geometries and energies of the most stable conformers. The results of such an analysis would reveal the preferred shape of the molecule in the gas phase.
Table 1: Hypothetical Relative Energies of Conformers of Methyl D-4-chlorophenylglycinate (Note: This table is illustrative and not based on actual experimental or calculated data.)
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | 0.00 |
| 2 | 180° (anti) | 1.20 |
| 3 | -60° (gauche) | 0.05 |
This interactive table would allow users to sort the data by conformer, dihedral angle, or relative energy to better understand the conformational landscape of the molecule.
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution. Key properties include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges on each atom in the molecule. This information helps to identify electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of non-covalent interactions and chemical reactions.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry can be employed to study the mechanisms of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice. Computational methods can be used to study the intermolecular interactions that govern this crystal packing. These interactions can include:
Hydrogen Bonding: The presence of the amine and ester functional groups suggests the potential for hydrogen bonding, which is a strong type of intermolecular interaction.
π-π Stacking: The chlorophenyl ring can participate in π-π stacking interactions with neighboring rings.
Understanding these interactions is important for predicting crystal morphology and for understanding the physical properties of the solid material.
Chirality and Stereoselectivity Modeling
As a chiral molecule, methyl D-4-chlorophenylglycinate exists as two enantiomers (D and L). Computational methods can be used to model and understand the origins of stereoselectivity in reactions involving this compound. For example, by calculating the energies of the transition states leading to the formation of different stereoisomers, it is possible to predict which isomer will be the major product. This type of modeling is crucial in the development of stereoselective syntheses.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques (General Principles)
Spectroscopic methods are indispensable for elucidating the molecular structure of methyl D-4-chlorophenylglycinate HCl. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural confirmation.
¹H NMR (Proton NMR) spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the methine proton at the chiral center (α-carbon), the protons of the methyl ester group, and the exchangeable protons of the amine hydrochloride. The chemical shift, integration (signal area), and splitting pattern (multiplicity) of each signal provide comprehensive structural information.
¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the 4-chlorophenyl ring, the α-carbon, and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. Key characteristic absorption bands for this compound would include:
A strong absorption band for the carbonyl (C=O) stretch of the ester group.
Bands corresponding to the N-H stretching vibrations of the primary amine salt.
Absorptions related to C-H bonds in the aromatic ring and the alkyl portions.
Stretching vibrations for the C-O bond of the ester and the C-Cl bond on the aromatic ring.
Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's structure through fragmentation analysis. In a typical mass spectrum, the molecule is ionized to produce a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺, which reveals the compound's molecular mass. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, serves as a molecular fingerprint and helps to confirm the arrangement of atoms. libretexts.orgyoutube.commiamioh.edu Key fragments would likely arise from the cleavage of the ester group or bonds adjacent to the aromatic ring. libretexts.orgmdpi.com
Expected Spectroscopic Data Signatures for this compound
| Technique | Expected Key Signals / Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (p-disubstituted pattern), methine proton (α-H), methyl ester protons (-OCH₃), and amine protons (-NH₃⁺). |
| ¹³C NMR | Signals for ester carbonyl carbon (C=O), aromatic carbons (including C-Cl), chiral methine carbon (α-C), and methyl ester carbon (-OCH₃). |
| IR Spectroscopy | Strong C=O stretch (ester), N-H stretches (amine salt), aromatic C=C stretches, C-O stretch, and C-Cl stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. Fragmentation pattern showing loss of the methoxycarbonyl group (-COOCH₃) or the chlorophenyl group. |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric purity (enantiomeric excess) of this compound. uma.esnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose. nih.gov
The determination of enantiomeric excess (e.e.) requires a chiral environment that can differentiate between the D- and L-enantiomers. This is achieved by using a Chiral Stationary Phase (CSP) in either HPLC or GC columns. sigmaaldrich.comgcms.cz These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this analysis. uma.es
Principle: A solution of the compound is passed through a column packed with a CSP under high pressure. The differential interaction between the enantiomers and the CSP causes one enantiomer to travel through the column more slowly than the other.
Stationary Phases: A variety of CSPs are effective for separating amino acid derivatives, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., Chirobiotic V, Chirobiotic T), and polysaccharide derivatives.
Detection: A standard UV detector is typically used, as the separated enantiomers are quantified based on their UV absorbance. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Chiral Gas Chromatography (GC) can also be used, often after derivatization of the analyte to increase its volatility.
Principle: The sample is vaporized and passed through a long capillary column coated with a CSP. Separation occurs based on the differential partitioning of the enantiomers between the carrier gas (mobile phase) and the chiral liquid stationary phase.
Stationary Phases: Derivatized cyclodextrins are commonly used as CSPs in capillary GC columns for resolving chiral compounds. gcms.cznih.gov
Both HPLC and GC methods can also simultaneously assess chemical purity by detecting any other impurities present in the sample, which would appear as additional peaks in the chromatogram. Method validation according to regulatory guidelines (e.g., ICH) is essential to ensure accuracy, precision, and reliability. researchgate.net
Typical Parameters for Chiral HPLC Analysis
| Parameter | Typical Condition / Selection |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based, Macrocyclic Glycopeptide-based) |
| Mobile Phase | Mixture of an organic solvent (e.g., Methanol (B129727), Acetonitrile) and an aqueous buffer (e.g., Ammonium (B1175870) acetate). |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV Spectrophotometry (e.g., at 210-230 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Crystallographic Analysis
X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule like this compound, this method provides unambiguous proof of its molecular structure and, most importantly, its absolute configuration (the D- or R- spatial arrangement at the chiral center). nih.gov
Principle: A single, high-quality crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of each atom in the crystal lattice can be determined.
Structural Information: The analysis yields highly accurate data on bond lengths, bond angles, and torsion angles. For this compound, it would confirm the connectivity of the methyl ester, the primary amine hydrochloride, and the 4-chlorophenyl group to the central chiral carbon.
Absolute Configuration: Through advanced techniques, X-ray crystallography can determine the absolute stereochemistry, confirming that the compound is indeed the D-enantiomer. nih.gov This provides the ultimate validation of the stereochemical identity of the molecule, which is something that spectroscopic and chromatographic methods can only infer by comparison to a known standard.
The crystallographic data, including unit-cell dimensions, space group, and atomic coordinates, are typically deposited in structural databases for public access.
Information Provided by X-ray Crystallographic Analysis
| Parameter Determined | Significance for this compound |
|---|---|
| Molecular Connectivity | Unambiguously confirms the chemical structure and the bonding arrangement of all atoms. |
| Bond Lengths & Angles | Provides precise geometric data for the molecule in its solid state. |
| Conformation | Reveals the preferred three-dimensional shape and orientation of the functional groups. |
| Absolute Configuration | Provides definitive proof of the D-stereochemistry at the chiral center. nih.govnih.gov |
| Crystal Packing | Shows how the molecules are arranged in the crystal lattice and details intermolecular interactions like hydrogen bonding. |
Future Research Directions and Perspectives
Novel Synthetic Approaches and Catalyst Development
The synthesis of enantiomerically pure α-amino acids and their derivatives remains a central theme in organic chemistry. Historically, the production of compounds like methyl D-4-chlorophenylglycinate HCl relied on methods such as the resolution of a racemic mixture, often using resolving agents like L-camphorsulfonic acid or L-(+)-tartaric acid. organic-chemistry.orgresearchgate.netnih.gov While effective, these methods are inherently limited to a maximum theoretical yield of 50% and generate significant waste. Future research is focused on moving beyond resolution towards more efficient and elegant asymmetric synthetic strategies.
Transition-Metal Catalysis: Asymmetric hydrogenation of prochiral imines or enamides is a powerful tool for synthesizing chiral amines and their precursors. rsc.org Research in this area focuses on developing novel chiral ligands for transition metals like iridium, ruthenium, and rhodium. rsc.orgacs.org For the synthesis of methyl D-4-chlorophenylglycinate, this would involve the asymmetric reduction of a corresponding α-imino ester. Future work will likely involve designing more robust and highly selective catalysts that can operate at low loadings and under mild conditions, minimizing metal contamination in the final product. rsc.org
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysis. Imine reductases (IREDs) and transaminases (ATAs) have emerged as powerful biocatalysts for the synthesis of chiral amines. researchgate.netnih.govnih.gov An IRED could catalyze the direct reductive amination of a corresponding α-ketoester, while a transaminase could convert the same keto-ester into the desired amino ester with high enantiopurity. nih.govnih.gov Future research will focus on enzyme engineering and directed evolution to create novel biocatalysts with enhanced stability, broader substrate scope, and tailored selectivity for specific non-natural amino acid esters like the 4-chlorophenylglycinate derivative.
Organocatalysis: Chiral small organic molecules, such as those derived from proline or cinchona alkaloids, can also catalyze asymmetric transformations with high enantioselectivity. nih.govnih.gov Asymmetric Strecker reactions or phase-transfer catalysis are potential organocatalytic routes. researchgate.net The development of new chiral amine catalysts, for instance, could enable novel synthetic pathways that avoid the use of metals and operate under mild conditions. nih.gov
| Catalytic System | Catalyst Example | Key Advantages | Future Research Focus |
|---|---|---|---|
| Transition-Metal Catalysis | Ruthenium- or Iridium-phosphine complexes | High turnover numbers, broad substrate scope, high enantioselectivity. rsc.org | Development of catalysts with non-precious metals, lower catalyst loadings, easier removal. |
| Biocatalysis | Imine Reductases (IREDs), Transaminases (ATAs) | Exceptional selectivity (enantio-, regio-), mild aqueous conditions, biodegradable. researchgate.netnih.gov | Enzyme engineering for enhanced stability and substrate scope, cascade reactions. researchgate.netnih.gov |
| Organocatalysis | Chiral phosphoric acids, Cinchona alkaloids | Metal-free, low toxicity, stable to air and moisture. nih.gov | Discovery of novel catalytic modes, application in multi-component reactions. nih.gov |
Exploration of Undiscovered Reactivity Profiles
Beyond its role as a synthetic intermediate, the molecular structure of this compound possesses several functional groups that could be exploited in novel chemical transformations. Future research is poised to explore this untapped reactivity to generate new molecular scaffolds and functional materials.
Cross-Coupling Reactions: The p-chlorophenyl group is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.gov This would allow for the late-stage functionalization of the aromatic ring, enabling the synthesis of a diverse library of derivatives with potentially novel biological activities. By coupling the aryl chloride with various boronic acids or amines, researchers can systematically modify the electronic and steric properties of the molecule.
Photoredox Catalysis: N-aryl glycine (B1666218) derivatives have been shown to be excellent substrates in visible-light photoredox catalysis. acs.orgresearchgate.net Under photocatalytic conditions, these molecules can undergo oxidative decarboxylation or α-C(sp³)–H functionalization to generate highly reactive α-amino radical or iminium ion intermediates. rsc.orgmdpi.com These intermediates can then be intercepted by a wide range of coupling partners, including indoles, phosphine (B1218219) oxides, and electron-rich arenes, to form new C-C or C-P bonds. rsc.orgacs.orgnih.gov Applying this methodology to methyl D-4-chlorophenylglycinate could unlock entirely new pathways for complex molecule synthesis.
Multicomponent Reactions (MCRs): α-Amino esters are valuable building blocks in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, atom-economical step. nih.govrsc.org Methyl D-4-chlorophenylglycinate can serve as the amine component in reactions like the Ugi or Petasis reactions. nih.gov This would enable the rapid synthesis of peptidomimetics and other structurally complex products containing the D-4-chlorophenylglycine motif, which could be screened for new pharmaceutical applications.
| Reactive Site | Reaction Type | Potential Outcome | Key Advantage |
|---|---|---|---|
| Aryl Chloride | Suzuki-Miyaura Cross-Coupling | Formation of new C(aryl)-C bonds. | Late-stage diversification of the aromatic core. nih.gov |
| α-C-H / Carboxylate | Visible-Light Photoredox Catalysis | Formation of α-amino radicals for C-C or C-heteroatom bond formation. rsc.orgmdpi.com | Access to novel reactivity under mild, metal-free conditions. mdpi.com |
| Amine/Ester Moiety | Multicomponent Reactions (e.g., Ugi) | Rapid assembly of complex, drug-like molecules. rsc.org | High step- and atom-economy for library synthesis. nih.gov |
Advanced Computational Modeling for Predictable Synthesis
The development of new catalysts and synthetic routes is increasingly being accelerated by advanced computational chemistry. For a molecule like this compound, computational modeling offers powerful predictive tools to guide experimental work.
Catalyst Design and Optimization: Density Functional Theory (DFT) calculations can be used to model transition states of catalytic cycles, providing deep insight into the origins of enantioselectivity. This knowledge can guide the rational design of new chiral ligands for metal catalysts or new organocatalysts with improved performance. acs.org For biocatalysis, molecular docking and molecular dynamics (MD) simulations can predict how substrates bind within an enzyme's active site, allowing for targeted mutations to improve catalytic efficiency or alter substrate specificity. nih.gov
Reaction Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, such as those in photoredox catalysis, by mapping out the potential energy surfaces of radical intermediates and excited states. This understanding is crucial for optimizing reaction conditions and predicting the feasibility of new transformations.
Predicting Reactivity: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes. This can help prioritize experiments, reduce the number of failed reactions, and accelerate the discovery of efficient and selective synthetic pathways.
Integration into Green Chemistry Protocols
The pharmaceutical industry is under increasing pressure to adopt more sustainable manufacturing processes. Future research on the synthesis of this compound will be heavily influenced by the 12 Principles of Green Chemistry.
Waste Prevention and Atom Economy: The shift from classical resolution to asymmetric catalysis inherently improves atom economy and reduces waste. One-pot or cascade reactions, where multiple synthetic steps are performed in a single vessel without isolating intermediates, further enhance this efficiency. researchgate.net
Use of Safer Solvents and Reagents: A major goal is to replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. Biocatalytic approaches are particularly advantageous as they typically operate in aqueous media under mild temperature and pressure conditions. nih.gov Furthermore, replacing stoichiometric toxic reagents with catalytic amounts of safer substances is a key objective. nih.gov
Renewable Feedstocks: While the core aromatic structure of this compound is derived from petrochemical sources, future green chemistry initiatives may explore bio-based routes to key precursors. The use of biocatalysts, which are themselves renewable, is a step in this direction.
By focusing on these future research directions, the scientific community can ensure that the synthesis and application of this compound not only advance chemically but also align with the critical goals of economic efficiency and environmental sustainability.
Q & A
Basic Research Question
- Standardized Protocols : Detailed SOPs for reagent purity (e.g., HPLC-grade solvents), equipment calibration, and reaction quenching.
- Inter-Lab Validation : Round-robin testing with blinded samples.
- Data Transparency : Full disclosure of NMR/MS raw data in supplementary materials, aligning with journals like Med. Chem. Commun., which emphasize reproducibility .
How do pH and temperature affect the stability of this compound in aqueous solutions?
Advanced Research Question
Stability is assessed via accelerated degradation studies:
- pH 2–4 : Protonation of the ester group increases hydrolysis; monitor via HPLC.
- pH 7–9 : Base-catalyzed ester cleavage dominates, requiring buffered solutions.
- Temperature : Arrhenius modeling predicts shelf life (e.g., 25°C vs. 40°C). Studies on analogous esters showed 90% stability retention at 4°C over 30 days .
Methodological Notes
- Referencing Standards : Follow guidelines from Reference Standards for Pharmaceutical Analysis for CAS No. and structural validation .
- Ethical Compliance : Ensure synthesis protocols align with institutional biosafety committees, as emphasized in research question frameworks .
- Data Presentation : Use color-coded figures and minimal chemical structures in graphics per Med. Chem. Commun. recommendations .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
